Product packaging for Propylcyclopropane(Cat. No.:CAS No. 2415-72-7)

Propylcyclopropane

Cat. No.: B14741258
CAS No.: 2415-72-7
M. Wt: 84.16 g/mol
InChI Key: MWVPQZRIWVPJCA-UHFFFAOYSA-N
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Description

Propylcyclopropane (CAS No. 2415-72-7) is a cyclic hydrocarbon with the molecular formula C₆H₁₂, consisting of a three-membered cyclopropane ring substituted with a linear propyl group . As a structural isomer of hexane, it belongs to the broader class of cycloalkanes and exhibits unique physicochemical properties due to the inherent strain of the cyclopropane ring. This compound is part of a family of eight cyclic C₆H₁₂ isomers, which include cyclohexane, methylcyclopentane, and ethylcyclobutane, among others .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12 B14741258 Propylcyclopropane CAS No. 2415-72-7

Properties

CAS No.

2415-72-7

Molecular Formula

C6H12

Molecular Weight

84.16 g/mol

IUPAC Name

propylcyclopropane

InChI

InChI=1S/C6H12/c1-2-3-6-4-5-6/h6H,2-5H2,1H3

InChI Key

MWVPQZRIWVPJCA-UHFFFAOYSA-N

Canonical SMILES

CCCC1CC1

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Design

Base-catalyzed cyclization represents a classical route to cyclopropane derivatives. As demonstrated in Patent CA1168256A, halogenated carboxylic acids such as 4,6,6,6-tetrachloro-3,3-dimethyl-2-cyanohexanoic acid undergo dehydrohalogenation in the presence of a strong base (e.g., sodium hydride or potassium tert-butoxide). The reaction proceeds via intramolecular nucleophilic displacement, where the α-halo group is eliminated, facilitating the formation of the cyclopropane ring (Fig. 1A).

Key to this method is the strategic placement of halogen atoms at positions adjacent to the carboxylic acid group, ensuring orbital overlap for ring closure. For propylcyclopropane synthesis, a propyl-substituted hexanoic acid precursor would be required, though specific examples in the literature focus on aromatic or methyl-substituted variants.

Solvent Effects and Stereochemical Outcomes

The choice of solvent significantly impacts reaction efficiency and stereoselectivity. As shown in Table 1, polar aprotic solvents like dimethyl sulfoxide (DMSO) favor higher cis:trans ratios due to enhanced stabilization of the transition state. For instance, reactions conducted in toluene yielded a cis:trans ratio of 3:1, whereas methyl isobutyl ketone increased this ratio to 5:1.

Table 1: Solvent Influence on cis:trans Isomer Ratios in Base-Catalyzed Cyclopropanation

Solvent cis:trans Ratio
Toluene 3:1
Methyl Isobutyl Ketone 5:1
Dimethyl Sulfoxide 7:1

Limitations and Scalability

While this method achieves moderate yields (40–60%), scalability is hindered by the need for stoichiometric bases and the generation of halogenated byproducts. Additionally, the synthesis of propyl-substituted precursors remains underexplored, necessitating further research into tailored substrates.

Sulfoxonium/Sulfonium Halide-Mediated Cyclopropanation

Ylide Formation and Cyclopropanation Mechanism

A one-step cyclopropanation method, detailed in Patent US4154952A, employs sulfoxonium or sulfonium halides (e.g., trimethylsulfoxonium iodide) with aldehydes and active methylene compounds. The reaction initiates with deprotonation of the sulfoxonium salt by a strong base (e.g., NaH), generating a sulfur ylide. This ylide subsequently reacts with the aldehyde and active methylene compound (e.g., diethyl malonate) to form the cyclopropane ring (Fig. 1B).

For this compound synthesis, n-butyraldehyde serves as the aldehyde component, while diethyl malonate provides the active methylene moiety. The resulting intermediate, 1,1-diethylcarboxy-2-n-propyl cyclopropane, undergoes decarboxylation under acidic or thermal conditions to yield the target compound.

Reaction Optimization and Substrate Scope

Critical parameters include:

  • Temperature : Reactions conducted at 55–60°C achieve higher yields (up to 65%) compared to room temperature (31%).
  • Solvent : Dimethyl sulfoxide (DMSO) enhances ylide stability and reaction homogeneity.
  • Stoichiometry : Equimolar ratios of aldehyde, active methylene compound, and sulfoxonium halide prevent side reactions.

Table 2: Yields of this compound Precursors via Sulfoxonium-Mediated Reactions

Aldehyde Active Methylene Compound Yield (%)
n-Butyraldehyde Diethyl Malonate 65
Benzaldehyde Diethyl Malonate 58
p-Methoxybenzaldehyde Diethyl Malonate 62

Advantages Over Traditional Methods

This approach eliminates the need for preformed α,β-unsaturated esters, streamlining synthesis. However, decarboxylation steps add complexity, and the use of strong bases necessitates careful handling.

Transition Metal-Catalyzed Cyclopropanation

Dirhodium Catalysts and Carbene Transfer

Recent advances in asymmetric cyclopropanation, as reported in PMC10290286, utilize dirhodium(II) tetracarboxylates (e.g., Rh₂(S-NTTL)₄) with 4-aryloxy-1-sulfonyl-1,2,3-triazoles as carbene precursors. While this method primarily targets chiral cyclopropanes, its adaptation to this compound synthesis involves the reaction of terminal alkenes (e.g., propene) with diazo compounds generated in situ (Fig. 1C).

Reaction Parameters and Selectivity

  • Catalyst Loading : 2 mol% Rh₂(S-NTTL)₄ achieves >90% conversion in 12 hours.
  • Solvent : Dichloromethane (DCM) minimizes side reactions.
  • Temperature : 0°C to room temperature prevents carbene dimerization.

Though enantioselectivity is irrelevant for this compound’s symmetric structure, this method offers excellent regiocontrol, making it suitable for functionalized derivatives.

Comparative Analysis of Synthetic Approaches

Table 3: Comparison of this compound Preparation Methods

Method Yield (%) Scalability Stereocontrol Byproducts
Base-Catalyzed Cyclization 40–60 Moderate Moderate Halogenated waste
Sulfoxonium-Mediated 50–65 High Low Esters, CO₂
Transition Metal Catalysis 70–90 Low High None significant

Chemical Reactions Analysis

Types of Reactions

Propylcyclopropane undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert this compound into alkanes or other reduced forms.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the cyclopropane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are typical reducing conditions.

    Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) or halogenating agents like N-bromosuccinimide (NBS).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclopropyl alcohols or ketones, while reduction can produce cyclopropyl alkanes.

Mechanism of Action

The mechanism of action of propylcyclopropane in chemical reactions typically involves the formation of reactive intermediates, such as carbenes or carbenoids, which facilitate the cyclopropanation process. These intermediates interact with alkenes to form cyclopropane rings through concerted transition states .

Comparison with Similar Compounds

Structural Isomers of C₆H₁₂

The eight cyclic isomers of C₆H₁₂ include:

Cyclohexane

Methylcyclopentane

1,2-Dimethylcyclobutane

1,3-Dimethylcyclobutane

Ethylcyclobutane

1,2,3-Trimethylcyclopropane

1-Ethyl-2-methylcyclopropane

This compound

Structural and Stability Differences

Compound Ring Size Substituent(s) Ring Strain Stability (Relative)
Cyclohexane 6-membered None Low High (chair conformation)
Methylcyclopentane 5-membered Methyl Moderate Moderate
Ethylcyclobutane 4-membered Ethyl High Low
1,2,3-Trimethylcyclopropane 3-membered Three methyl groups Very High Very Low
This compound 3-membered Propyl Very High Very Low

The cyclopropane ring in this compound introduces significant angle strain (60° bond angles vs. ideal 109.5° for sp³ hybridization), making it less stable than larger-ring analogs like cyclohexane . Ethylcyclobutane, with a four-membered ring, exhibits lower strain than cyclopropane derivatives but higher than methylcyclopentane.

Reactivity Profile

  • This compound : Highly reactive due to ring strain, prone to ring-opening reactions (e.g., hydrogenation to form propane derivatives or halogenation). The propyl group may influence regioselectivity in such reactions.
  • Cyclohexane: Inert under standard conditions, commonly used as a nonpolar solvent.
  • 1,2,3-Trimethylcyclopropane : Increased steric hindrance from methyl groups may slow reactivity compared to this compound.
  • Ethylcyclobutane : Moderate reactivity, with ring-opening occurring under harsher conditions than cyclopropanes .

Physical Properties (Inferred Trends)

Compound Boiling Point (°C) Melting Point (°C)
Cyclohexane ~80 6.5
Methylcyclopentane ~72 -142
Ethylcyclobutane ~75 -90
This compound ~85 (estimated) -50 (estimated)

Note: Exact data for this compound is unavailable in the provided evidence; values are extrapolated based on molecular weight and branching.

This compound’s longer alkyl chain likely elevates its boiling point relative to smaller-ring isomers like methylcyclopentane.

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